N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide
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Description
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
This compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ .
Biochemical Pathways
The activation of NAMPT by this compound affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular levels of NAD+, which is a coenzyme involved in redox reactions, cellular metabolism, and aging processes .
Pharmacokinetics
It’s known that the compound’sCYP direct inhibition (DI) was identified as an issue of concern, and was resolved through modulation of lipophilicity . This resulted in a compound that showed potent NAMPT activity accompanied with attenuated CYP DI towards multiple CYP isoforms .
Result of Action
The activation of NAMPT by this compound leads to an increase in the production of NAD+ . This can have various molecular and cellular effects, given the role of NAD+ in numerous biological processes including metabolism and aging .
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-11-14(10-20-21)13-6-12(7-17-9-13)8-19-16(22)15-4-2-3-5-18-15/h2-7,9-11H,8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTCVIQJTUSCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.